5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine
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Overview
Description
5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine: is an organic compound that features a pyrazine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2,2-dimethyl-1,3-dioxolane. One common method includes the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide in diethyl ether . This reaction forms the 2,2-dimethyl-1,3-dioxolane moiety, which can then be coupled with pyrazine derivatives under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving pyrazine derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate
Uniqueness: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine is unique due to the presence of both the pyrazine ring and the 2,2-dimethyl-1,3-dioxolane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)13-5-7(14-9)6-3-12-8(10)4-11-6/h3-4,7H,5H2,1-2H3,(H2,10,12) |
InChI Key |
HBIUEOCXLZHJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2=CN=C(C=N2)N)C |
Origin of Product |
United States |
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